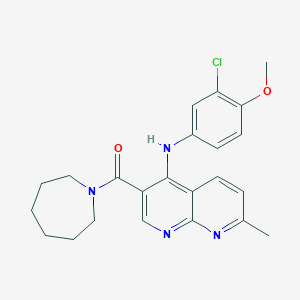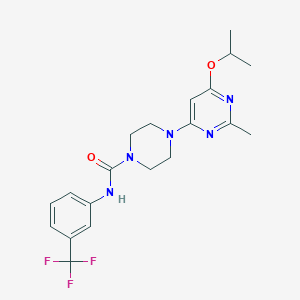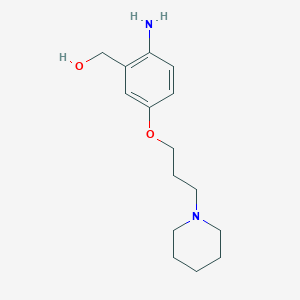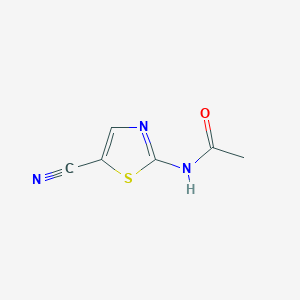
N-(5-cyano-1,3-thiazol-2-yl)acetamide
Overview
Description
N-(5-cyano-1,3-thiazol-2-yl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds. The presence of both cyano and acetamide functional groups in the molecule makes it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
N-(5-cyano-1,3-thiazol-2-yl)acetamide, also known as N-(5-cyanothiazol-2-yl)acetamide or 2-acetylamino-5-cyanothiazole, is a compound that has been found to interact with various targets. Thiazole derivatives have been reported to interact with a number of lipophilic amino acids , and some are known to bind to DNA and interact with topoisomerase II .
Mode of Action
Thiazole derivatives, such as voreloxin, are known to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Some thiazole derivatives have been reported to show potent antibacterial activity against both gram-negative and gram-positive bacteria .
Action Environment
It is known that the compound can be stored at room temperature .
Biochemical Analysis
Biochemical Properties
N-(5-cyano-1,3-thiazol-2-yl)acetamide is a versatile molecule that can participate in a variety of biochemical reactions . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Cellular Effects
Compounds in the thiazole family have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Dosage Effects in Animal Models
Compounds in the thiazole family have been found to have diverse biological activities, suggesting that the effects of this compound may vary with dosage .
Transport and Distribution
Given its biochemical reactivity, it’s likely that the compound interacts with a variety of transporters and binding proteins .
Subcellular Localization
Given its biochemical reactivity, it’s likely that the compound is localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyano-1,3-thiazol-2-yl)acetamide typically involves the reaction of 5-cyanothiazole with acetamide under specific conditions. One common method involves the treatment of 5-cyanothiazole with acetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(5-cyano-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the acetamide group can take part in condensation reactions with aldehydes and ketones.
Cyclization Reactions: The compound can undergo cyclization to form various heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.
Cyclization: Heating with appropriate reagents like phosphorus oxychloride or sulfuric acid.
Major Products
The major products formed from these reactions include various heterocyclic compounds such as thiazoles, pyridines, and imidazoles, which are of significant interest in medicinal chemistry .
Scientific Research Applications
N-(5-cyano-1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
N-(5-cyano-1,3-thiazol-2-yl)acetamide: Known for its versatility in organic synthesis.
N-(5-cyanothiazol-2-yl)benzamide: Similar structure but with a benzamide group, used in different synthetic applications.
N-(5-cyanothiazol-2-yl)propionamide: Contains a propionamide group, offering different reactivity and applications.
Uniqueness
This compound is unique due to its balanced reactivity and stability, making it a valuable intermediate in the synthesis of a wide range of heterocyclic compounds. Its ability to undergo various chemical reactions under mild conditions further enhances its utility in research and industrial applications .
Properties
IUPAC Name |
N-(5-cyano-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c1-4(10)9-6-8-3-5(2-7)11-6/h3H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMCVGSEMYGTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
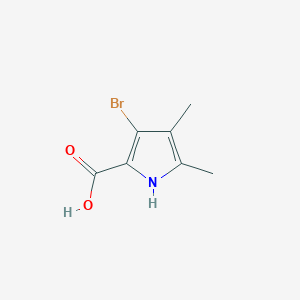
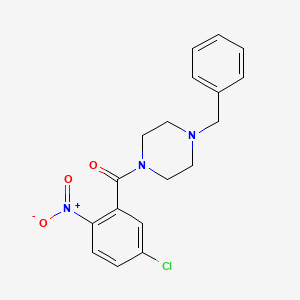
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2807314.png)
![2-(4-fluorophenyl)-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide](/img/structure/B2807315.png)
![1-(4-chlorophenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one](/img/structure/B2807317.png)
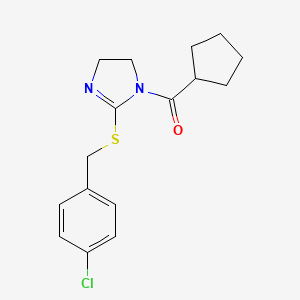
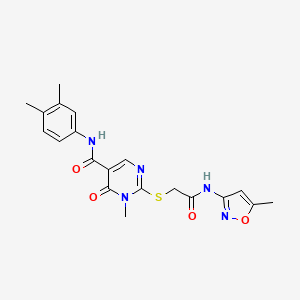

![3-(4-chlorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2807326.png)
![6-(4-Chlorophenyl)-2-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2807328.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2807329.png)
